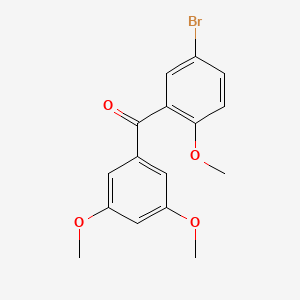

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

Descripción general

Descripción

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H15BrO4 and its molecular weight is 351.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone is a member of the bromophenol family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that bromophenols exhibit significant antimicrobial activity. For instance, compounds derived from marine algae have shown efficacy against various bacterial strains. The presence of bromine and methoxy groups in the structure enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to or better than established anticancer agents like genistein .

The mechanism of action primarily involves the compound's interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the methoxy groups contribute to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Bromine Substitution : The presence of bromine increases the potency against various biological targets.

- Methoxy Groups : The positioning and number of methoxy groups significantly affect the compound's activity; for instance, compounds with multiple methoxy substitutions often show enhanced anticancer effects .

- Hydroxyl Groups : Hydroxyl groups are critical for maintaining activity, particularly in PTK inhibition .

Table 1: Summary of Biological Activities

| Activity | IC50 Values | References |

|---|---|---|

| Antimicrobial | 94.27 nM | |

| PTK Inhibition | 4.66 - 13.65 μM | |

| Cytotoxicity | Varies by cell line | |

| Antioxidant | IC50 = 23.10 - 34.65 µg/mL |

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various bromophenol derivatives including this compound on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 2.72 to 13.23 μM across different cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Effects

Another research focused on the antimicrobial efficacy of bromophenols derived from marine sources found that compounds similar to this compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored as a potential pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs targeting various diseases.

Research has indicated that (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone exhibits notable biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7.

- Antimicrobial Activity : The compound has also been evaluated for its potential antimicrobial properties, showing efficacy against various pathogens.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have highlighted the importance of substituent positions on the phenyl rings in modulating the biological activity of the compound. For instance:

- The presence of methoxy groups enhances solubility and may improve interaction with biological targets.

- Removal or alteration of these substituents can drastically reduce potency.

Case Study 1: SGLT2 Inhibitors

Research has focused on synthesizing derivatives of this compound as selective sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds promote glucose excretion in urine and are beneficial in managing type 2 diabetes.

Case Study 2: Cytotoxicity Studies

A series of compounds based on this structure were tested against human cancer cell lines. Results indicated significant inhibition of tumor growth, particularly in MCF-7 cells, suggesting potential therapeutic applications in oncology.

Industrial Applications

In addition to its pharmaceutical implications, this compound is utilized in producing specialty chemicals due to its unique chemical properties. It serves as a building block for synthesizing more complex organic molecules aimed at developing new therapeutic agents.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution under specific conditions:

Example : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures, useful in drug intermediates .

Oxidation and Reduction Reactions

The ketone group and methoxy substituents participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Ketone Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Secondary alcohol | Selective reduction (>90%) | |

| Methoxy Oxidation | KMnO₄, H₂O, 80°C | Quinone derivative | Requires acidic conditions |

Mechanistic Insight : The ketone’s reduction proceeds via hydrogenation, while oxidation of methoxy groups generates hydroxylated intermediates.

Cross-Coupling Reactions

The bromo group facilitates palladium-catalyzed couplings:

Case Study : Coupling with 3,5-dimethoxyphenylboronic acid yields extended π-conjugated systems for materials science .

Methoxy Deprotection

-

Reagent : BBr₃, CH₂Cl₂, −78°C → 25°C

-

Product : Phenolic derivatives (hydroxyl groups exposed).

Ketone Derivatization

-

Grignard Addition : RMgX (R = alkyl/aryl) forms tertiary alcohols.

-

Wittig Reaction : Converts ketone to alkenes (e.g., with Ph₃P=CHCO₂Et).

Substituent Effects on Reactivity

Modifications to the 3,5-dimethoxyphenyl ring alter electronic properties and reactivity:

Key Finding : The 3,5-dimethoxy groups enhance the ring’s electron density, directing electrophiles to the para position relative to the ketone .

Propiedades

IUPAC Name |

(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXROEBCJFPMOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.